Methyl 2-hydroxy-5-(3-hydroxypropyl)-3-methylbenzoate
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Overview
Description
Methyl 2-hydroxy-5-(3-hydroxypropyl)-3-methylbenzoate: is a chemical compound belonging to the class of organic compounds known as benzoates. It is characterized by the presence of a benzene ring substituted with a hydroxyl group, a hydroxypropyl group, and a methyl group, and an ester functional group derived from methanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-hydroxy-5-(3-hydroxypropyl)-3-methylbenzoic acid.
Esterification Reaction: The carboxylic acid group is converted to an ester by reacting with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, heated, and maintained at specific conditions to drive the reaction to completion.
Purification: The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the substituent.
Scientific Research Applications
Chemistry: Methyl 2-hydroxy-5-(3-hydroxypropyl)-3-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It can be used in biochemical studies to understand the behavior of similar compounds in biological systems. Medicine: Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-hydroxy-5-(3-hydroxypropyl)-3-methylbenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-hydroxybenzoate: Similar structure but lacks the hydroxypropyl group.
Methyl 3-methylbenzoate: Similar ester group but different positions of substituents on the benzene ring.
Uniqueness: Methyl 2-hydroxy-5-(3-hydroxypropyl)-3-methylbenzoate is unique due to the presence of both hydroxyl and hydroxypropyl groups on the benzene ring, which can influence its reactivity and applications.
This compound's versatility and unique properties make it a valuable subject of study in various scientific fields. Its applications range from chemical synthesis to potential medical uses, highlighting its importance in both research and industry.
Properties
Molecular Formula |
C12H16O4 |
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Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-(3-hydroxypropyl)-3-methylbenzoate |
InChI |
InChI=1S/C12H16O4/c1-8-6-9(4-3-5-13)7-10(11(8)14)12(15)16-2/h6-7,13-14H,3-5H2,1-2H3 |
InChI Key |
MHUQSQSYVIOHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)OC)CCCO |
Origin of Product |
United States |
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